molecular formula C33H35F3N6O3 B1662800 IRAK inhibitor 4 CAS No. 1012104-68-5

IRAK inhibitor 4

カタログ番号: B1662800
CAS番号: 1012104-68-5
分子量: 620.7 g/mol
InChIキー: QZMAOGLWCNTFCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IRAK阻害剤4: は、インターロイキン1受容体関連キナーゼ4(IRAK-4)を標的とする低分子阻害剤です。 IRAK-4は、生来の免疫系のシグナル伝達経路、特に核因子κB(NF-κB)とマイトジェン活性化プロテインキナーゼ(MAPK)経路の活性化において重要な役割を果たすセリン-スレオニンキナーゼです 。これらの経路は、炎症性サイトカインの産生と免疫応答の調節に不可欠です。

準備方法

合成経路と反応条件: 一般的な合成経路には、イミダゾロ[1,2-b]ピリダジン-3-イルおよびピラゾロ[1,5-a]ピリミジン-3-イル誘導体の使用が含まれます 。反応条件は、多くの場合、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物を得ます。

工業生産方法: IRAK阻害剤4の工業生産には、より大量の生産のために、ラボでの合成方法をスケールアップすることが含まれます。 このプロセスには、反応条件、精製技術、および品質管理の最適化が必要であり、最終生成物の安定性と純度を確保します .

化学反応解析

反応の種類: IRAK阻害剤4は、以下を含むさまざまな化学反応を受けます。

    酸化: 酸化物を形成するために酸素原子を導入する。

    還元: 酸素原子を削除するか、水素原子を添加する。

    置換: 1つの官能基を別の官能基に置き換える。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)があります。 反応条件は通常、目的の変換を実現するために、制御された温度、圧力、およびpHレベルを伴います .

主要な生成物: これらの反応から生成される主要な生成物には、コア構造のさまざまな誘導体が含まれ、それぞれがIRAK阻害剤4の阻害活性を高める異なる官能基を持っています .

科学研究への応用

IRAK阻害剤4は、以下を含む幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions: IRAK inhibitor 4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that enhance the inhibitory activity of this compound .

科学的研究の応用

Cancer Treatment

Mechanism of Action
IRAK-4 inhibitors, such as CA-4948, have been shown to downregulate transcription factors associated with cancer progression. This inhibition can potentially improve treatment outcomes in cancers like primary central nervous system lymphoma (PCNSL) and melanoma brain metastases (MBM) by overcoming the blood-brain barrier .

Case Studies

  • Clinical Trials : CA-4948 is currently undergoing clinical trials for relapsed lymphoma and MBM. Preliminary results indicate significant downregulation of cancer-related transcription factors, suggesting a promising therapeutic avenue .
  • Xenograft Models : In preclinical studies using PCNSL xenograft models, treatment with emavusertib (another IRAK-4 inhibitor) improved median survival rates by 68%, highlighting its potential effectiveness against lymphoid malignancies .

Inflammatory Diseases

Therapeutic Potential
IRAK-4 inhibitors are being investigated for their ability to treat various inflammatory conditions due to their role in modulating immune responses. For instance, they have shown efficacy in reducing inflammatory markers in models of systemic inflammation.

Research Findings

  • BAY1834845 and BAY1830839 : These oral IRAK-4 inhibitors demonstrated significant suppression of inflammatory responses in both systemic and local models. Their ability to reduce serum levels of TNF-α and IL-6 indicates their potential as therapeutic agents for dermatological and other immune-mediated diseases .
  • KT-474 Study : A phase 1 trial of KT-474 showed robust degradation of IRAK4 in patients with hidradenitis suppurativa and atopic dermatitis, leading to significant reductions in inflammatory cytokines following treatment .

Autoimmune Disorders

IRAK inhibitors are also being explored for their application in autoimmune diseases where dysregulated immune responses play a critical role. By targeting IRAK-4, these therapies aim to restore balance within the immune system.

Data Summary

Application AreaInhibitorKey FindingsClinical Status
Cancer TreatmentCA-4948Downregulates cancer-related transcription factorsOngoing clinical trials
EmavusertibImproved survival in PCNSL xenograft modelsPreclinical studies
Inflammatory DiseasesBAY1834845Significant reduction in TNF-α and IL-6 levelsPreclinical studies
KT-474Effective in reducing inflammatory cytokinesPhase 1 trial
Autoimmune DisordersVariousTargeting IRAK-4 may restore immune balanceResearch ongoing

生物活性

Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a crucial role in mediating inflammatory responses and is a significant target for therapeutic intervention in various diseases, including autoimmune disorders and cancers. IRAK inhibitors, particularly IRAK inhibitor 4, have emerged as promising agents in modulating these pathways. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential applications.

IRAK4 is a key component of the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK4 phosphorylates IRAK1, leading to the downstream activation of various signaling cascades that result in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of IRAK4 disrupts this signaling pathway, thereby reducing inflammation and potentially altering disease progression.

Efficacy and Selectivity

This compound (also known as AS 2444697) has been characterized as a potent and selective inhibitor of IRAK4. Key findings include:

  • IC50 : The compound exhibits an IC50 value of approximately 21 nM , demonstrating strong inhibitory activity against IRAK4.
  • Selectivity : It shows a 30-fold selectivity for IRAK4 over IRAK1, making it a valuable tool for studying the specific roles of these kinases in inflammation .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This underscores its potential as an anti-inflammatory agent . Additionally, research indicates that it can provide renoprotective effects in rodent models of chronic kidney disease, highlighting its therapeutic potential beyond inflammation .

Clinical Trials

Recent clinical trials have explored the efficacy of IRAK inhibitors in various conditions:

  • Hidradenitis Suppurativa and Atopic Dermatitis : A phase 1 trial involving KT-474 (an IRAK4 degrader) demonstrated significant degradation of IRAK4 in PBMCs, with reductions exceeding 90% after treatment. This was associated with decreased cytokine production following TLR stimulation, suggesting a robust anti-inflammatory effect .
  • Cancer Applications : Studies have shown that targeting IRAK4 can enhance the efficacy of existing cancer treatments. For instance, CA-4948, another small molecule inhibitor, has been shown to downregulate transcription factors involved in tumor growth within the blood-brain barrier, indicating its potential for treating central nervous system cancers .

Case Study 1: Cancer Treatment

A study involving CA-4948 revealed its ability to mitigate immune suppression in melanoma brain metastases (MBM), allowing for improved immune surveillance and tumor infiltration by effector T lymphocytes. This suggests that IRAK4 inhibition could be a viable strategy alongside immune checkpoint blockade therapies .

Case Study 2: Autoimmune Disorders

In patients with moderate to severe hidradenitis suppurativa treated with KT-474, significant reductions in inflammatory markers were observed post-treatment. The results indicated that effective IRAK4 degradation correlated with improved clinical outcomes .

Summary Table of Findings

Study/Trial Compound Target Disease Key Findings
R&D Systems StudyAS 2444697Chronic Kidney DiseaseRenoprotective effects; inhibits TNF-α and IL-6 production
Phase 1 TrialKT-474Hidradenitis Suppurativa>90% IRAK4 degradation; reduced cytokine production
Cancer ResearchCA-4948Melanoma Brain MetastasesEnhanced immune response; improved tumor infiltration

特性

IUPAC Name

1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAOGLWCNTFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647337
Record name 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012104-68-5
Record name 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IRAK inhibitor 4
Reactant of Route 2
Reactant of Route 2
IRAK inhibitor 4
Reactant of Route 3
Reactant of Route 3
IRAK inhibitor 4
Reactant of Route 4
Reactant of Route 4
IRAK inhibitor 4
Reactant of Route 5
Reactant of Route 5
IRAK inhibitor 4
Reactant of Route 6
Reactant of Route 6
IRAK inhibitor 4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。